molecular formula C15H14O3 B189375 Benzoic acid, 4-methyl-, 4-methoxyphenyl ester CAS No. 5859-41-6

Benzoic acid, 4-methyl-, 4-methoxyphenyl ester

Cat. No. B189375
CAS RN: 5859-41-6
M. Wt: 242.27 g/mol
InChI Key: AIAMKMCUDQZZRB-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzoate is synthesized from the reaction of 4-methoxyphenol with methanol and sulfuric acid. It is widely used in the fragrance and flavor industry due to its sweet, floral odor. However, it also has several scientific research applications.

Mechanism Of Action

The mechanism of action of methyl 4-methoxybenzoate is not well understood. However, it is believed to act as a weak inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.

Biochemical And Physiological Effects

Methyl 4-methoxybenzoate has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It also has anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain.

Advantages And Limitations For Lab Experiments

Methyl 4-methoxybenzoate has several advantages and limitations for lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable under various conditions, making it easy to handle. However, it has a low solubility in water, which can limit its use in aqueous reactions. Additionally, it has a relatively low boiling point, which can make it difficult to purify.

Future Directions

There are several future directions for the research of methyl 4-methoxybenzoate. One potential application is in the development of new drugs. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases. Additionally, its weak inhibition of acetylcholinesterase could make it a potential treatment for Alzheimer's disease. Another future direction is in the development of new synthetic methods for the compound. New methods could improve the yield and purity of the compound, making it more accessible for various applications.
In conclusion, methyl 4-methoxybenzoate is a versatile compound with several scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and synthetic methods, making it an important area of study.

Synthesis Methods

The synthesis of methyl 4-methoxybenzoate involves the reaction of 4-methoxyphenol with methanol and sulfuric acid. The reaction takes place at a temperature of 60-70°C and is usually carried out in a reflux apparatus. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

Methyl 4-methoxybenzoate has several scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a solvent in various chemical reactions.

properties

CAS RN

5859-41-6

Product Name

Benzoic acid, 4-methyl-, 4-methoxyphenyl ester

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methoxyphenyl) 4-methylbenzoate

InChI

InChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3

InChI Key

AIAMKMCUDQZZRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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